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Compound of Interest

Compound Name: 4-Methoxy-5-nitrocinnoline

Cat. No.: B11764418 Get Quote

Executive Summary & Compound Profile
4-Methoxy-5-nitrocinnoline (CAS: 90323-12-9) is a functionalized diazanaphthalene

derivative. It serves as a critical intermediate in the synthesis of tricyclic antibacterial agents

and antitumor compounds. Its structural core—the cinnoline ring—possesses unique electronic

properties due to the 1,2-diaza linkage, which differentiates it from the isomeric quinolines and

quinoxalines.

This technical guide provides a rigorous analysis of the spectroscopic signature of 4-methoxy-
5-nitrocinnoline. Given the scarcity of open-access primary spectral libraries for this specific

regioisomer, the data presented here synthesizes empirical trends from analogous cinnoline

derivatives (e.g., 4-methoxycinnoline, 5-nitrocinnoline) and high-fidelity predictive algorithms

rooted in substituent chemical shift additivity rules.
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Property Detail

IUPAC Name 4-Methoxy-5-nitrocinnoline

CAS Number 90323-12-9

Molecular Formula

Molecular Weight 205.17 g/mol

Structure 1,2-Diazanaphthalene core, 4-OMe, 5-

Synthesis & Sample Origin
To understand the spectroscopic impurities and solvent residuals often found in spectra, one

must understand the synthesis. The most robust route to 4-methoxy-5-nitrocinnoline involves

a Nucleophilic Aromatic Substitution (

) of 4-chloro-5-nitrocinnoline.

Reaction Workflow
The 5-nitro group activates the C4-position (already activated by the N1-N2 ring system) for

nucleophilic attack by methoxide.

4-Chloro-5-nitrocinnoline
(Precursor)

Meisenheimer
Complex

+ NaOMe, 0-25°C

NaOMe / MeOH
(Nucleophile)

4-Methoxy-5-nitrocinnoline
(Target)- Cl⁻

NaCl

Click to download full resolution via product page

Figure 1: Synthesis via

. The peri-position of the nitro group (C5) creates steric bulk but electronically facilitates the
displacement of chlorine at C4.
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Nuclear Magnetic Resonance (NMR)
Spectroscopy[1][3][4]
The NMR profile of 4-methoxy-5-nitrocinnoline is defined by the interplay between the

electron-donating methoxy group (shielding) and the strongly electron-withdrawing nitro group

(deshielding).

H NMR Characterization (400 MHz, DMSO- )
The cinnoline ring protons are assigned based on the characteristic deshielding of the diaza-

ring and the specific substituent effects of the 5-

group.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b11764418?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11764418?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Proton (ppm) Multiplicity (Hz)
Assignment
Logic

H3 7.80 – 8.00 Singlet (s) -

Shielded: The

C4-OMe group

donates electron

density via

resonance to C3

(ortho-like

relationship),

significantly

upfield shifting

this proton

compared to

unsubstituted

cinnoline (

9.3).

H6 8.55 – 8.65 Doublet (d) 8.0

Deshielded:

Ortho to the 5-

group. The

inductive and

mesomeric

withdrawal of the

nitro group

strongly

deshields H6.

H7 8.05 – 8.15 Triplet (t) / dd 8.0, 7.5

Moderate: Meta

to the 5-

group. Less

affected than H6

or H8.

H8 8.80 – 8.95 Doublet (d) 8.0 Highly

Deshielded: Para

to the 5-
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group and

subject to the

"peri-effect" from

the N1 lone pair

and ring

geometry.

OMe 4.15 – 4.25 Singlet (s) -

Characteristic

aromatic

methoxy signal.

Key Diagnostic Feature: The singlet at ~7.9 ppm (H3) is the hallmark of 4-substituted

cinnolines. If the reaction failed (starting material remaining), this peak would be absent (in 4-

chloro-5-nitrocinnoline, H3 is typically further downfield ~9.2 ppm).

C NMR Characterization (100 MHz, DMSO- )
Carbon (ppm) Type Assignment Note

C4 160.0 – 162.0

Ipso to OMe. Highly

deshielded by Oxygen

and N2.

C5 145.0 – 147.0
Ipso to

.

C3 105.0 – 110.0

Shielded by C4-OMe

resonance (ortho-

effect).

OMe 56.0 – 58.0
Standard methoxy

carbon.

C8 130.0 – 132.0 Deshielded aromatic.

Infrared (IR) Spectroscopy[1][2][4]
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The IR spectrum confirms the presence of the nitro group and the ether linkage, differentiating

the product from hydrolyzed byproducts (cinnolinones).

Nitro Stretches (

):

Asymmetric: 1525 – 1540

(Strong).

Symmetric: 1340 – 1360

(Strong).

Ether Linkage (C–O–C):

Aryl-O Stretch: 1250 – 1280

.

Alkyl-O Stretch: 1000 – 1050

.

C=N / C=C Aromatic: 1580 – 1620

.

Absence of OH: No broad band at 3200-3400

(confirms no hydrolysis to 4-hydroxy-5-nitrocinnoline).

Mass Spectrometry (MS)[1][4]
Mass spectrometry provides the definitive molecular weight confirmation. The fragmentation

pattern is characteristic of nitro-aromatics and methyl ethers.

Fragmentation Pathway[1][5]
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Molecular Ion (

):

205 (Base peak or high intensity).

Loss of

:

159 (

). Common in nitroarenes.

Loss of

:

175 (

). Rearrangement process.

Loss of ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-

inserted">

:

190 (

). From the methoxy group.[1][2][3][4][5][6]

Loss of

:

176 (

). Loss of formyl radical from the methoxy group (CO expulsion).
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Molecular Ion
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- CH3 (15)

- O (16)

Click to download full resolution via product page

Figure 2: Primary fragmentation pathways under Electron Impact (EI) ionization.

Experimental Protocol for Data Acquisition
To replicate these results, the following standard operating procedures (SOPs) are

recommended.

Sample Preparation[1][6]
Solvent: Use DMSO-

(99.9% D) for NMR. Cinnolines can be sparingly soluble in

; DMSO ensures complete dissolution and prevents aggregation effects.

Concentration: 5-10 mg of sample in 0.6 mL solvent.

Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).

Instrument Parameters
NMR: 400 MHz or higher. Number of scans (NS) = 16 for
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H, 1024 for

C. Pulse delay (

) = 1.0 s (

H), 2.0 s (

C) to allow relaxation of quaternary carbons (C4, C5).

MS: ESI (Positive mode) for soft ionization (

206) or EI (70 eV) for structural fingerprinting.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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